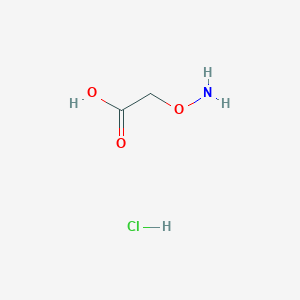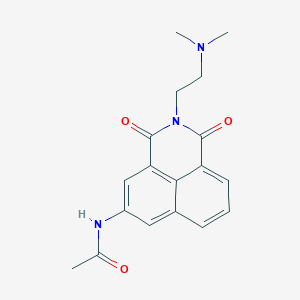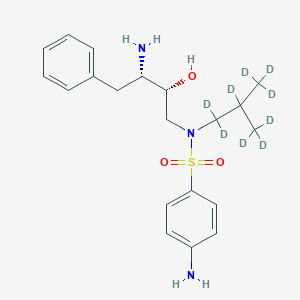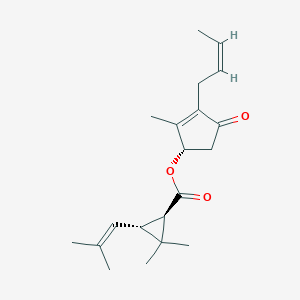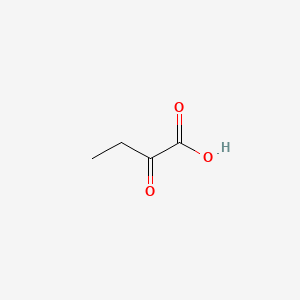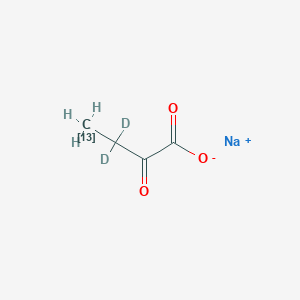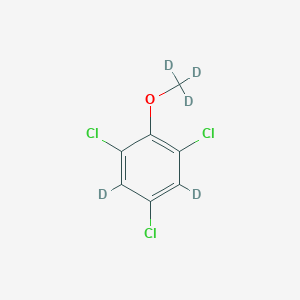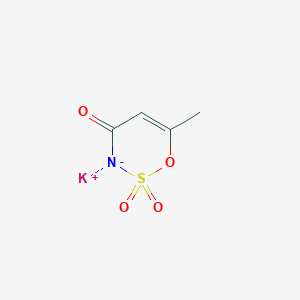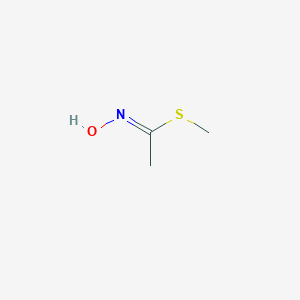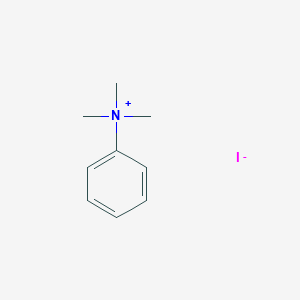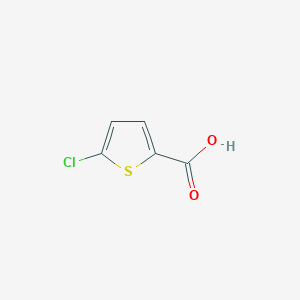
5-氯噻吩-2-羧酸
描述
5-Chlorothiophene-2-carboxylic acid is an organic compound with the molecular formula C5H3ClO2S. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound is notable for its applications in various fields, including pharmaceuticals and organic synthesis .
Synthetic Routes and Reaction Conditions:
Friedel-Crafts Acylation: One method involves the acylation of 2-chlorothiophene with trichloroacetyl chloride in the presence of aluminum trichloride, followed by hydrolysis to yield 5-chlorothiophene-2-carboxylic acid.
Grignard Reaction: Another approach uses 5-chloro-2-bromothiophene, which reacts with magnesium to form a Grignard reagent.
Industrial Production Methods:
One-Pot Synthesis: A method involving the chlorination of 2-thiophenecarboxaldehyde, followed by reaction with liquid alkali and subsequent chlorination, is suitable for industrial-scale production.
Environment-Friendly Method: Using n-butyllithium and carbon dioxide with 2-chlorothiophene at low temperatures to selectively produce 5-chlorothiophene-2-carboxylic acid.
Types of Reactions:
Substitution: It can participate in substitution reactions, where the chlorine atom is replaced by other substituents under appropriate conditions.
Common Reagents and Conditions:
Oxidizing Agents: Sodium chlorite and potassium dihydrogen phosphate are commonly used for oxidation reactions.
Substitution Reagents: Various nucleophiles can be used to replace the chlorine atom in substitution reactions.
Major Products:
Rivaroxaban Intermediate: 5-Chlorothiophene-2-carboxylic acid is a key intermediate in the synthesis of rivaroxaban, an anticoagulant.
Thieno[2,3-b][1,4]thiapezine-5-ones: Another product formed from this compound is used in the synthesis of thieno[2,3-b][1,4]thiapezine-5-ones.
科学研究应用
Chemistry: : The compound is widely used as an intermediate in organic synthesis, particularly in the production of pharmaceuticals like rivaroxaban .
Biology and Medicine: : In medicinal chemistry, it serves as a building block for various bioactive molecules, including anticoagulants .
Industry: : Its derivatives are used in the manufacture of advanced materials and specialty chemicals .
作用机制
属性
IUPAC Name |
5-chlorothiophene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClO2S/c6-4-2-1-3(9-4)5(7)8/h1-2H,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZLSBOVWPHXCLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10178800 | |
| Record name | 2-Thiophenecarboxylic acid, 5-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10178800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24065-33-6 | |
| Record name | 5-Chloro-2-thiophenecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24065-33-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Chloro-2-thiophenecarboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024065336 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 24065-33-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14776 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Thiophenecarboxylic acid, 5-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10178800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-CHLOROTHIOPHENE-2-CARBOXYLIC ACID | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.105.272 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-Thiophenecarboxylic acid, 5-chloro | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.133.006 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-CHLORO-2-THIOPHENECARBOXYLIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XV5SRC3PJ3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 5-chlorothiophene-2-carboxylic acid in the synthesis of Rivaroxaban, and how does this relate to the drug's mechanism of action?
A1: 5-chlorothiophene-2-carboxylic acid serves as a crucial building block in the synthesis of Rivaroxaban [, ]. It is incorporated into the final drug molecule and contributes to its ability to inhibit factor Xa, a key enzyme in the blood coagulation cascade. While the specific interactions of the 5-chlorothiophene-2-carboxylic acid moiety with factor Xa are not detailed in these papers, its presence is essential for Rivaroxaban's anticoagulant activity [].
Q2: What are the different synthetic approaches to incorporating 5-chlorothiophene-2-carboxylic acid into the Rivaroxaban structure?
A2: Several synthetic routes utilize 5-chlorothiophene-2-carboxylic acid or its derivatives like the acid chloride [] or amide []. One common approach involves reacting it with a chiral building block, often derived from (S)-glycidylphthalimide, (S)-3-aminopropane-1,2-diol, (R)-epichlorohydrin, or (R)-glycidyl butyrate, to construct the oxazolidinone ring system found in Rivaroxaban []. Another approach utilizes a one-pot process where 5-chlorothiophene-2-carboxylic acid is first converted to a sulfonyl ester intermediate before reaction with another key intermediate to form Rivaroxaban [].
Q3: What spectroscopic data is available for characterizing 5-chlorothiophene-2-carboxylic acid?
A3: While the provided research excerpts don't delve into the detailed spectroscopic characterization of 5-chlorothiophene-2-carboxylic acid in isolation, it's important to note that techniques like NMR (Nuclear Magnetic Resonance), FT-IR (Fourier-Transform Infrared Spectroscopy), and HRMS (High-Resolution Mass Spectrometry) are routinely employed to confirm its structure and purity []. These techniques provide information about the compound's molecular structure, functional groups, and molecular weight.
Q4: How does the structure of 5-chlorothiophene-2-carboxylic acid influence its ability to form cocrystals?
A4: Research shows that 5-chlorothiophene-2-carboxylic acid can participate in the formation of cocrystals with compounds like 4-amino-5-chloro-2,6-dimethylpyrimidine []. This ability stems from its carboxylic acid group, which can engage in hydrogen bonding interactions with suitable partners. The specific halogen-bonding interactions observed in some cocrystals suggest that the chlorine atom in the 5-position of the thiophene ring also plays a role in determining the crystal packing arrangements [].
Q5: Has 5-chlorothiophene-2-carboxylic acid been explored in the development of other pharmaceutical compounds besides Rivaroxaban?
A5: Yes, 5-chlorothiophene-2-carboxylic acid has served as a starting point for the development of other pharmaceutical compounds. For example, SAR107375, a dual thrombin and factor Xa inhibitor, incorporates this moiety []. This highlights the versatility of 5-chlorothiophene-2-carboxylic acid as a building block for designing molecules with potential therapeutic applications.
Q6: Are there any known degradation products of Rivaroxaban that involve modifications to the 5-chlorothiophene-2-carboxylic acid portion of the molecule?
A6: Research on the hydrolytic degradation of Rivaroxaban identified 5-chlorothiophene-2-carboxylic acid (DP-3) itself as a degradation product []. This suggests that cleavage of the amide bond linking the 5-chlorothiophene-2-carboxylic acid moiety to the rest of the Rivaroxaban molecule can occur under hydrolytic conditions.
Q7: What are the potential implications of identifying 5-chlorothiophene-2-carboxylic acid as a degradation product of Rivaroxaban?
A7: The identification of 5-chlorothiophene-2-carboxylic acid as a degradation product is crucial for several reasons. First, it provides insights into the stability profile of Rivaroxaban under different storage conditions. Second, it necessitates the development and validation of analytical methods [] to monitor the levels of this degradation product in drug formulations to ensure both drug efficacy and patient safety. Finally, understanding the degradation pathways of Rivaroxaban can guide the development of more stable formulations or novel analogs with improved stability profiles [].
Q8: Have there been any computational studies investigating the interactions of 5-chlorothiophene-2-carboxylic acid or its derivatives with biological targets?
A8: While the provided research excerpts do not specifically mention computational studies focusing on 5-chlorothiophene-2-carboxylic acid, it is worth noting that computational chemistry techniques, including molecular docking and molecular dynamics simulations, are frequently employed in drug discovery []. These methods could potentially be used to investigate the binding modes and interactions of 5-chlorothiophene-2-carboxylic acid-containing molecules with their targets, providing insights into their structure-activity relationships [] and guiding further optimization efforts.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


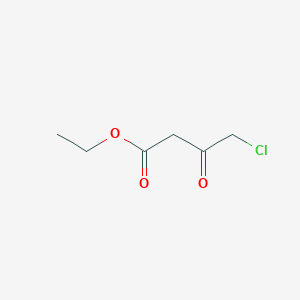
![(4aR,4bS,6aS,7S,9aS,9bS,11aR)-methyl 4a,6a-dimethyl-2-oxo-2,4a,4b,5,6,6a,7,8,9,9a,9b,10,11,11a-tetradecahydro-1H-indeno[5,4-f]quinoline-7-carboxylate](/img/structure/B29297.png)
